3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one
Description
3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one is a heterocyclic compound featuring an oxazol-5-one core substituted with a chloromethyl group at position 3 and a 5-methylthiophen-2-yl methylidene group at position 4. The oxazol-5-one ring is a five-membered lactone-like structure with inherent electrophilicity, making it reactive toward nucleophiles. The chloromethyl group (ClCH2−) is a versatile functional group capable of undergoing nucleophilic substitution, while the methylthiophene substituent contributes aromaticity and electron-rich properties due to sulfur’s lone pairs. This compound is likely explored for applications in medicinal chemistry (e.g., enzyme inhibition) or as a synthetic intermediate for complex molecules .
Properties
IUPAC Name |
3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-6-2-3-7(15-6)4-8-9(5-11)12-14-10(8)13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMHXQCTYIMNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methylthiophene-2-carbaldehyde with chloromethyl oxazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at a temperature of around 60-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
(4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Target Compound vs. 4-[(Acridin-4-yl)methylidene]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-one ()
- Structural Differences : The target compound’s methylthiophene substituent is replaced with an acridin-4-yl group (a polycyclic aromatic system) and a nitro group (electron-withdrawing) in the analogue.
- Impact :
Target Compound vs. 4-(2-Hydroxyethyl)-3-methyl-4H-1,2-oxazol-5-one ()
- Structural Differences : The hydroxyethyl group replaces both the chloromethyl and methylidene substituents.
- Impact :
Target Compound vs. 3-(Chloromethyl)-5-phenyl-4,5-dihydro-1,2-oxazole ()
- Structural Differences : The dihydro-oxazole core (partially saturated) contrasts with the fully unsaturated oxazol-5-one.
- Impact :
Crystallographic and Computational Analysis
- Software Tools : Programs like SHELXL () and ORTEP () are critical for resolving crystal structures of such compounds. For example, hydrogen-bonding patterns in triazole-thiones () were elucidated using these tools .
- Target Compound : If crystallized, its methylthiophene and chloromethyl groups would likely exhibit anisotropic displacement parameters, requiring robust refinement software for accurate modeling.
Data Tables
Table 1: Key Physical and Structural Properties
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Oxazol-5-one | ClCH2−, 5-methylthiophen-2-yl | ~237.7* | Electrophilic core, lipophilic |
| 4-[(Acridin-4-yl)methylidene] analogue | Dihydro-oxazol-5-one | Acridin-4-yl, 4-nitrophenyl | ~392.3* | Aromatic stacking, nitro reactivity |
| 4-(2-Hydroxyethyl)-3-methyl-oxazol-5-one | Oxazol-5-one | HOCH2CH2−, CH3− | 143.14 | Hydrophilic, hydrogen-bond donor |
| 3-(Chloromethyl)-5-phenyl-dihydro-oxazole | Dihydro-oxazole | ClCH2−, C6H5− | 195.65 | Partial saturation, steric bulk |
*Calculated based on formula.
Biological Activity
3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one, also known as (4E)-3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one, is a synthetic organic compound with potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8ClNO2S
- Molar Mass : 241.69 g/mol
- CAS Number : 1142199-93-6
- Structure : The compound features a chloromethyl group, a thiophene ring, and an oxazole ring, contributing to its unique reactivity and biological activity.
Anticancer Activity
Research indicates that compounds structurally related to this compound may exhibit anticancer properties. For instance, studies have shown that similar isoxazolone derivatives possess varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), Hep G2 (liver cancer), and A549 (lung cancer) with IC50 values ranging from 8.4 mg/mL to 16.4 mg/mL .
| Cell Line | IC50 (mg/mL) |
|---|---|
| MCF-7 | 11.9 |
| Hep G2 | 16.4 |
| A549 | 9.3 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving enzyme inhibition or receptor modulation.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and survival.
- Receptor Modulation : It could potentially bind to cellular receptors, altering their activity and affecting downstream signaling pathways.
Case Studies
A study conducted on various isoxazolone derivatives highlighted the importance of structural modifications in enhancing biological activity. The results indicated that the presence of specific functional groups significantly influenced cytotoxicity profiles against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
